Etienic acid Etienic acid
Brand Name: Vulcanchem
CAS No.: 302-97-6
VCID: VC21156732
InChI: InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)/t14-,15-,16-,17+,19-,20-/m0/s1
SMILES: CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol

Etienic acid

CAS No.: 302-97-6

Cat. No.: VC21156732

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Etienic acid - 302-97-6

Specification

CAS No. 302-97-6
Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
IUPAC Name (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Standard InChI InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)/t14-,15-,16-,17+,19-,20-/m0/s1
Standard InChI Key YQACAXHKQZCEOI-UDCWSGSHSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)CC[C@]34C
SMILES CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C
Canonical SMILES CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C

Introduction

Structural Characteristics and Physical Properties

Molecular Structure and Properties

Etienic acid possesses a tetracyclic structure characteristic of steroids, specifically derived from the androstane skeleton. Its molecular formula is C₂₀H₃₀O₃, with a molecular weight of 318.45 g/mol . The compound contains a double bond between C-5 and C-6, a hydroxyl group at C-3, and a carboxylic acid group at C-17, all in specific stereochemical orientations that define its three-dimensional structure and reactivity.

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₃
Molecular Weight318.45 g/mol
CAS Number15173-68-9
Alternate CAS Number302-97-6
Exact Mass318.219
LogP4.01090
Polar Surface Area57.53

The physical properties of etienic acid reflect its steroid nature, with limited water solubility but good solubility in organic solvents. The hydroxyl and carboxylic acid groups contribute to its ability to form hydrogen bonds, influencing its solubility profile and interaction with biological systems. These structural features also provide sites for chemical modifications that can alter its physicochemical properties and biological activity.

Structural Variants and Nomenclature

There appears to be some confusion in the literature regarding the exact structure of etienic acid, with some sources describing a related compound with the formula C₂₀H₂₈O₃, which features a ketone at C-3 instead of a hydroxyl group . This compound, 3-oxoandrost-4-ene-17β-carboxylic acid, is sometimes also referred to as etienic acid but represents a distinct chemical entity. The structural relationship between these compounds is important for understanding the metabolism and chemical transformations of steroids in both synthetic and biological contexts.

Compound NameMolecular FormulaKey Structural FeatureCAS Number
3β-Hydroxyandrost-5-ene-17β-carboxylic acidC₂₀H₃₀O₃Hydroxyl at C-3, Double bond at C-515173-68-9
3-Oxoandrost-4-ene-17β-carboxylic acidC₂₀H₂₈O₃Ketone at C-3, Double bond at C-4302-97-6

The specific stereochemistry at positions C-3 and C-17 is critical for the biological activity and chemical behavior of these compounds. The β-orientation of the hydroxyl group at C-3 and the carboxylic acid at C-17 positions these functional groups in a specific spatial arrangement that affects receptor binding and interaction with enzymes involved in steroid metabolism .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of etienic acid typically involves starting from readily available steroid precursors and performing selective oxidation or functional group transformations. One common synthetic pathway begins with pregnenolone acetate, which undergoes oxidative cleavage of the side chain to yield the carboxylic acid functionality at C-17. This process often employs sodium hypobromite as the oxidizing agent under carefully controlled conditions to ensure selectivity and prevent unwanted side reactions.

A detailed synthetic procedure described in the literature involves the following steps:

  • Preparation of a sodium hydroxide solution cooled to -5°C

  • Addition of bromine to form sodium hypobromite while maintaining temperature below 0°C

  • Reaction of the hypobromite solution with pregnenolone acetate in a dioxane-water mixture

  • Careful temperature control during the addition to form a white precipitate

  • Refluxing followed by acidification with hydrochloric acid

  • Collection and purification of the crystalline product

This synthetic approach allows for the production of etienic acid with good yield and purity. Alternative synthetic routes may involve starting from other steroid precursors such as dehydroepiandrosterone (DHEA) or testosterone, with subsequent modifications to introduce the carboxylic acid functionality at C-17 .

Industrial Production

Industrial production of etienic acid follows similar synthetic principles but employs scaled-up processes and potentially more efficient reagents. The commercial production focuses on optimizing yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality.

The industrial synthesis of etienic acid represents an important link in the production chain of various steroid derivatives with pharmaceutical applications. The ability to efficiently produce this compound at scale is crucial for its use as an intermediate in the synthesis of more complex steroid-based drugs and research chemicals .

Chemical Reactivity and Transformations

Functional Group Reactivity

Etienic acid possesses two primary reactive functional groups: the hydroxyl group at C-3 and the carboxylic acid at C-17. These groups undergo characteristic reactions that allow for selective modifications of the steroid structure:

Functional GroupCommon ReactionsProducts FormedReferences
C-3 HydroxylOxidation3-Oxo derivatives
C-3 HydroxylEsterification3-Esters
C-3 HydroxylEtherification3-Ethers
C-17 Carboxylic AcidReduction17-Alcohols
C-17 Carboxylic AcidEsterification17-Esters
C-17 Carboxylic AcidAmidation17-Amides

The hydroxyl group at C-3 can be oxidized to form a ketone, creating 3-oxoandrost-5-ene-17β-carboxylic acid. This transformation changes the electronic properties and reactivity of the A-ring of the steroid. Similarly, the carboxylic acid group at C-17 can undergo various transformations including reduction to form alcohols or esterification to form esters.

Synthesis of Oligoesters

One significant application of etienic acid is its use in the synthesis of steroid oligoesters. Research has demonstrated the successful preparation of linear oligoesters containing four steroid units using a 2+2 synthetic strategy . This approach involves the stepwise coupling of etienic acid units through esterification reactions between the C-3 hydroxyl and C-17 carboxylic acid groups of different molecules.

A notable example is the synthesis of 3β-{[3β-({3β-[(3β-hydroxyandrost-5-ene-17β-carbonyl)oxy]androst-5-ene-17β-carbonyl}oxy)androst-5-ene-17β-carbonyl]oxy}androst-5-ene-17β-carboxylic acid, a complex tetramer with potential applications in materials science and drug delivery. The synthesis involves careful protection and deprotection strategies, utilizing orthogonal protecting groups such as O-nitrates and 2-(trimethylsilyl)ethyl ethers to control the selectivity of the esterification reactions .

This synthetic capability highlights the utility of etienic acid as a versatile building block for creating structurally complex steroid-based materials with potential applications in various fields including pharmaceutical sciences and materials chemistry.

Biological Activity and Research Applications

Research Tool Applications

Beyond its potential therapeutic applications, etienic acid serves as a valuable research tool for studying steroid biochemistry and developing novel synthetic methodologies. Its use as a synthon for creating steroid oligoesters demonstrates its utility in developing new steroid-based materials with potential applications in drug delivery and other fields .

The compound also serves as an important reference standard for analytical methods in steroid chemistry and biochemistry. Its well-defined structure and functional groups make it useful for method development and validation in techniques such as liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy .

Supplier InformationSpecificationsReference
Typical Purity97-99%
Available Quantities5g, 25g, 100g
Pricing Range$150-598 USD
Lead Time1-3 weeks
RestrictionsResearch use only

Proper storage conditions typically involve maintaining the compound in a cool, dry environment protected from light and air. These conditions help prevent oxidation or other degradation processes that could affect the purity and chemical integrity of the compound .

Related Compounds and Comparative Analysis

Structural Analogs

Etienic acid belongs to a family of steroid carboxylic acids with varying modifications at key positions. Some important structural analogs include:

CompoundKey Structural DifferencePotential Significance
3-Oxoandrost-4-ene-17β-carboxylic acidKetone at C-3, Double bond at C-4Different oxidation state affecting receptor binding
Androst-4-ene-17β-carboxylic acidLacks oxygen at C-3Modified A-ring properties
3β-Hydroxyandrost-5-ene-17-oneKetone instead of carboxylic acid at C-17Different C-17 reactivity and receptor binding
Elaidic acidNon-steroidal unsaturated fatty acidDifferent biological targets and effects

The relationship between etienic acid and 3-oxoandrost-4-ene-17β-carboxylic acid is particularly notable, as these compounds differ only in the oxidation state of C-3 and the position of the double bond in the A-ring. This structural relationship provides insights into the metabolic transformations of steroids in biological systems, where interconversion between hydroxyl and ketone functionalities is common .

Structure-Activity Relationships

The specific structural features of etienic acid influence its biological activity and chemical reactivity. The β-orientation of both the C-3 hydroxyl and C-17 carboxylic acid positions these groups on the same face of the steroid nucleus, creating a distinct three-dimensional arrangement that affects receptor binding and interaction with enzymes.

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